

6-Bromobenzofuran CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Bromobenzofuran**

Cat. No.: **B120239**

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromobenzofuran**: Synthesis, Properties, and Applications for Researchers

Introduction

Benzofuran and its derivatives are cornerstone heterocyclic scaffolds ubiquitous in natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.^{[1][2][3]} Among these, halogenated benzofurans serve as exceptionally versatile intermediates in medicinal chemistry and materials science. **6-Bromobenzofuran**, in particular, is a pivotal building block, offering a strategic handle for molecular elaboration through cross-coupling reactions. This guide provides a comprehensive technical overview of **6-bromobenzofuran**, intended for researchers and professionals in drug development and organic synthesis. We will delve into its core properties, synthesis methodologies, chemical reactivity, and safety protocols, grounded in authoritative scientific data.

Core Identity and Physicochemical Properties

6-Bromobenzofuran is identified by the CAS Number 128851-73-0.^{[4][5][6][7]} Its structure consists of a benzene ring fused to a furan ring, with a bromine atom substituted at the 6-position of the bicyclic system. This specific substitution pattern makes it a valuable precursor for introducing further complexity at this position.

Key Physicochemical Data

The essential properties of **6-bromobenzofuran** are summarized in the table below for quick reference. These values are critical for planning reactions, purification, and storage.

Property	Value	Source(s)
CAS Number	128851-73-0	[4][8][9]
Molecular Formula	C ₈ H ₅ BrO	[8][9][10]
Molecular Weight	197.03 g/mol	[8][9]
Appearance	Colorless to yellow to brown liquid or solid	[4]
Melting Point	~63-64 °C	[10]
Boiling Point	~233.8 - 238 °C at 760 mmHg	[8][10]
Density	~1.608 g/cm ³	[6][8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate; Insoluble in water	[8][10]
Flash Point	95.203 °C	[8]
Storage Temperature	2-8°C, sealed in dry conditions	[4][8]

Synthesis and Mechanistic Insight

The synthesis of substituted benzofurans can be achieved through various strategies, often involving intramolecular cyclization.[11][12] A common and effective method for preparing **6-bromobenzofuran** involves the acid-catalyzed cyclodehydration of a corresponding α -aryloxy ketone precursor.

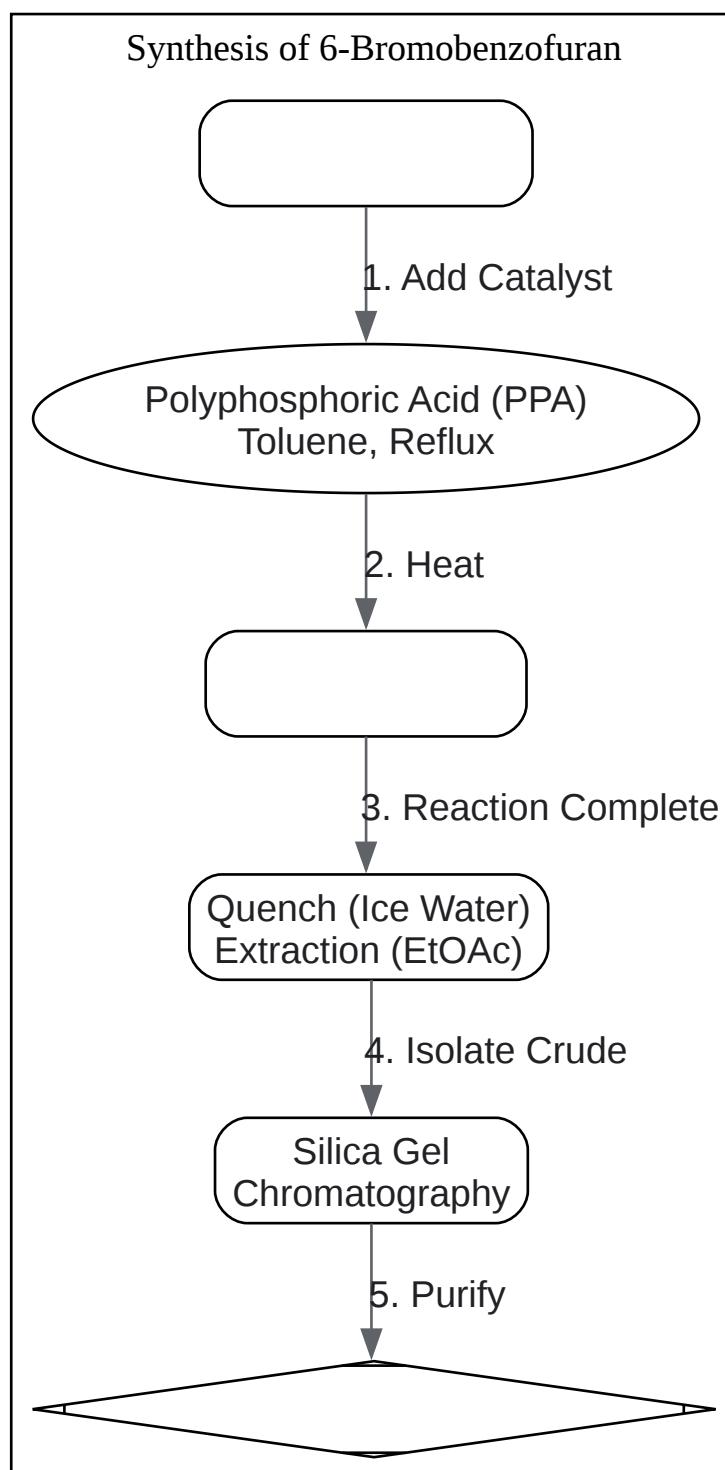
Experimental Protocol: Acid-Catalyzed Cyclodehydration

This protocol describes a typical laboratory-scale synthesis adapted from established methodologies.[13] The causality for each step is explained to provide deeper insight into the reaction mechanism.

Step 1: Precursor Preparation

- The synthesis begins with a suitable precursor, typically derived from the O-alkylation of a brominated phenol. A common starting material is 3-bromophenol.[14] The reaction of the phenoxide with an α -halo ketone or aldehyde acetal sets the stage for the crucial cyclization step.

Step 2: Cyclization Reaction


- To a solution of the precursor (e.g., 1-(2-(3-bromophenoxy)ethoxy)benzene) (1 equivalent) in a high-boiling, non-polar solvent like toluene, add a strong dehydrating acid catalyst such as Polyphosphoric Acid (PPA) (approx. 3 equivalents).
 - Causality: PPA serves as both a strong Brønsted acid to protonate the carbonyl (or its acetal precursor), activating it for nucleophilic attack, and as a powerful dehydrating agent to drive the equilibrium towards the cyclized product by removing water.
- Under an inert atmosphere (e.g., argon), heat the reaction mixture to reflux.
 - Causality: High temperature provides the necessary activation energy for the intramolecular electrophilic aromatic substitution (cyclization) to occur. An inert atmosphere prevents unwanted side reactions, such as oxidation.
- Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

- After completion, cool the reaction mixture to room temperature.
- Carefully quench the reaction by pouring it over ice water.
 - Causality: This step neutralizes the strong acid catalyst and precipitates the organic product from the aqueous phase.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (EtOAc), multiple times.

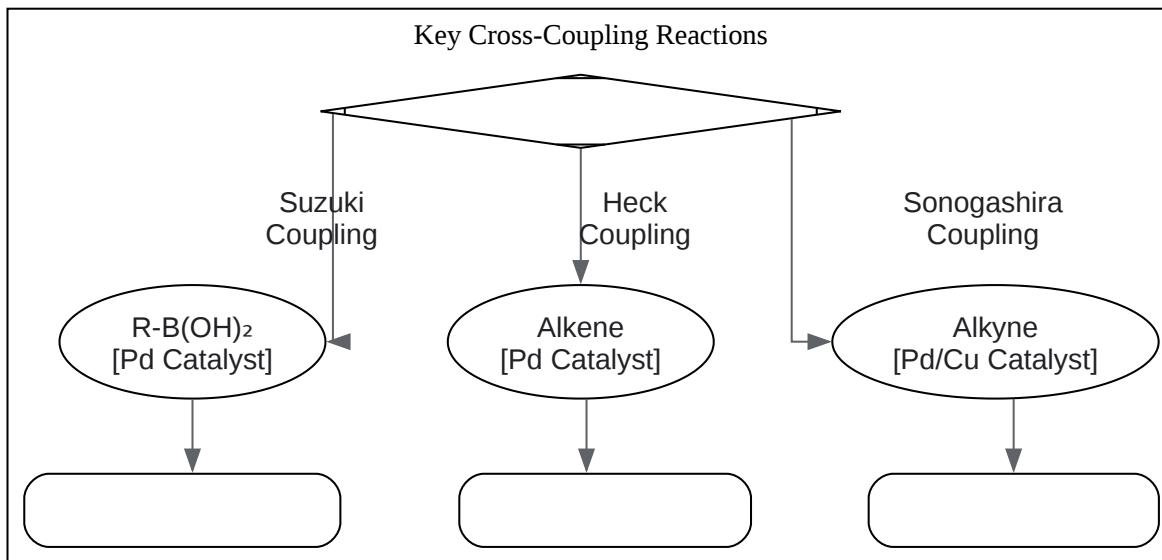
- Combine the organic layers, wash with saturated brine solution, and dry over anhydrous magnesium sulfate (MgSO_4).
 - Causality: The brine wash removes residual water and inorganic salts. Anhydrous MgSO_4 is a drying agent that removes trace amounts of water from the organic solvent.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a non-polar eluent system (e.g., ethyl acetate/hexane gradient).[\[13\]](#)
 - Causality: Chromatography separates the desired **6-bromobenzofuran** from any unreacted starting material and isomeric byproducts, such as 4-bromobenzofuran, which may also form.[\[13\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-bromobenzofuran** via acid-catalyzed cyclization.

Chemical Reactivity and Applications


The bromine atom at the 6-position is the key to **6-bromobenzofuran**'s utility. It readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its role as a building block in drug discovery.[15]

Key reactions include:

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing nitrogen-containing functional groups.

These reactions enable the synthesis of complex molecules with diverse functionalities, many of which are explored for their therapeutic potential.[1][16][17] The benzofuran core itself is a privileged structure, and modifying it at the 6-position can fine-tune a compound's pharmacological profile.

Reactivity Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Common palladium-catalyzed transformations of **6-bromobenzofuran**.

Spectroscopic Characterization

Structural confirmation of **6-bromobenzofuran** is typically achieved through a combination of spectroscopic methods.

- **¹H NMR:** The proton NMR spectrum provides key structural information. For **6-bromobenzofuran** in CDCl₃, characteristic signals include a doublet for the furan proton at C3 (~6.75 ppm), another for the furan proton at C2 (~7.60 ppm), and distinct signals for the aromatic protons on the benzene ring, including a singlet for the proton at C7 (~7.69 ppm). [\[13\]](#)
- **¹³C NMR:** The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.
- **Mass Spectrometry (MS):** Electron-impact mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of

the presence of a single bromine atom.

- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic peaks for C-H stretching of the aromatic and furan rings, C=C stretching within the rings, and the C-O-C stretching of the furan ether linkage.

Safety and Handling

As a laboratory chemical, **6-bromobenzofuran** must be handled with appropriate precautions.

- GHS Hazard Classification: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4][9]
- Pictogram: The GHS07 (Exclamation Mark) pictogram is applicable.[4]
- Hazard Statements: H302, H315, H319, H335.[4][9]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][18]

Personal Protective Equipment (PPE): Always handle **6-bromobenzofuran** in a well-ventilated fume hood while wearing safety goggles, chemical-resistant gloves, and a lab coat.[18]

Conclusion

6-Bromobenzofuran is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, accessible synthesis routes, and, most importantly, its versatile reactivity make it an invaluable intermediate for scientists in drug discovery and materials science. Understanding the principles behind its synthesis and the scope of its chemical transformations empowers researchers to design and construct novel molecules with potentially significant biological and physical properties. Adherence to strict safety protocols ensures that its potential can be explored responsibly.

References

- LookChem. (n.d.). **6-Bromobenzofuran**.
- ChemBK. (2024, April 9). 6-Bromo-1-benzofuran.

- PubChem. (n.d.). 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722.
- ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Scienzemadness.org. (2011, January 22). synthesis of 6-Bromo-1-benzofuran.
- Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
- YouTube. (2025, January 15). Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran.
- Google Patents. (n.d.). CN103724305A - Preparation method of 7-bromobenzofuran.
- PubMed Central. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching.
- ResearchGate. (2025, December 23). (PDF) Reactivity of Benzofuran Derivatives.
- ResearchGate. (2015, October 6). (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents.
- ResearchGate. (n.d.). (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.
- PubMed Central. (2023, April 11). Anticancer therapeutic potential of benzofuran scaffolds.
- University of Wisconsin-Waukesha. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
- MedCrave online. (2016, September 28). Mini review on important biological properties of benzofuran derivatives.
- ResearchGate. (2025, May 8). (PDF) Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. 6-Bromobenzofuran | 128851-73-0 [sigmaaldrich.com]
- 5. 6-Bromobenzofuran | 128851-73-0 [sigmaaldrich.com]
- 6. Quality Factory Supply Reliable Quality 128851-73-0 6-Bromobenzofuran with Safe Delivery [scochem.com]
- 7. scbt.com [scbt.com]
- 8. 6-Bromobenzofuran | lookchem [lookchem.com]
- 9. 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzofuran synthesis [organic-chemistry.org]
- 13. 6-Bromobenzofuran | 128851-73-0 [chemicalbook.com]
- 14. Sciencemadness Discussion Board - synthesis of 6-Bromo-1-benzofuran - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
- To cite this document: BenchChem. [6-Bromobenzofuran CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120239#6-bromobenzofuran-cas-number-and-properties\]](https://www.benchchem.com/product/b120239#6-bromobenzofuran-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com